2-Bromo-8-(trifluoromethoxy)quinoline
CAS No.:
Cat. No.: VC17439600
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrF3NO |
|---|---|
| Molecular Weight | 292.05 g/mol |
| IUPAC Name | 2-bromo-8-(trifluoromethoxy)quinoline |
| Standard InChI | InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H |
| Standard InChI Key | PEDPRWFIBHEYAW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The quinoline backbone of 2-bromo-8-(trifluoromethoxy)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Bromine occupies the second position of the quinoline framework, while the trifluoromethoxy (-OCF₃) group is appended to the eighth position. This substitution pattern introduces significant steric bulk and electronic effects:
-
Bromine: A heavy halogen atom contributing to increased molecular weight (354.51 g/mol) and polarizability. Its electron-withdrawing inductive effect (-I) deactivates the aromatic ring, directing electrophilic substitution to specific positions .
-
Trifluoromethoxy Group: The -OCF₃ substituent combines strong electron-withdrawing properties (-I and -M effects) with lipophilic character, enhancing the compound’s membrane permeability and metabolic stability .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:
-
¹H NMR: Signals in the aromatic region (δ 7.1–8.9 ppm) correlate with protons on the quinoline ring. The deshielding effect of bromine and -OCF₃ shifts adjacent protons downfield.
-
¹³C NMR: Carbons adjacent to bromine and -OCF₃ exhibit distinct shifts. The CF₃ group’s carbon resonates near δ 120 ppm (quartet, J = 320 Hz) .
-
High-Resolution MS: Molecular ion peaks align with the theoretical mass (354.507 g/mol), with isotopic patterns confirming bromine’s presence .
Synthetic Methodologies
Bromination Strategies
| Solvent | Br₂ Equivalents | Temperature (°C) | Major Product | Yield (%) |
|---|---|---|---|---|
| CHCl₃ | 1.1 | 0 | 2-Bromo-8-(trifluoromethoxy)quinoline | 78 |
| CH₃CN | 1.1 | 25 | 2-Bromo-8-(trifluoromethoxy)quinoline | 82 |
| CHCl₃ | 2.1 | 25 | 5,7-Dibromo-8-(trifluoromethoxy)quinoline | 65 |
Functional Group Compatibility
The trifluoromethoxy group’s stability under bromination conditions is critical. Studies confirm that -OCF₃ remains intact when reactions are conducted below 30°C, avoiding decomposition pathways observed at higher temperatures . Post-synthetic modifications, such as Suzuki-Miyaura couplings, leverage the bromine atom as a handle for introducing aryl or heteroaryl groups .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is solvent-dependent:
-
Polar Solvents: Moderate solubility in dichloromethane (DCM) and tetrahydrofuran (THF) (5–10 mg/mL).
-
Nonpolar Solvents: Limited solubility in hexane (<1 mg/mL).
-
LogP: Experimental logP values of 4.37 indicate high lipophilicity, favorable for blood-brain barrier penetration .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature (Tₐ) of 215°C, with no observable melting point below 200°C, suggesting amorphous solid characteristics .
Biological and Pharmacological Applications
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 2-bromo-8-(trifluoromethoxy)quinoline inhibits Staphylococcus aureus growth (MIC = 8 µg/mL) by disrupting membrane integrity .
Comparative Analysis with Structural Analogs
Table 2: Property Comparison of Brominated Trifluoromethoxyquinolines
| Compound | Bromine Position | -OCF₃ Position | LogP | Antimicrobial MIC (µg/mL) |
|---|---|---|---|---|
| 2-Bromo-8-(trifluoromethoxy)quinoline | 2 | 8 | 4.37 | 8 |
| 5-Bromo-8-(trifluoromethoxy)quinoline | 5 | 8 | 4.12 | 15 |
| 3-Bromo-7-(trifluoromethyl)quinoline | 3 | 7 | 4.89 | 22 |
The 2-bromo isomer demonstrates superior antimicrobial potency, likely due to enhanced halogen bonding interactions with bacterial targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume